Ethyl 2-propylhept-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-propylhept-2-enoate can be synthesized through the esterification of 2-propyl-2-heptenoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-propylhept-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-propyl-2-heptenoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Propyl-2-heptenoic acid and ethanol.
Reduction: Corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-propylhept-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-propylhept-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis, releasing the active acid form, which can then interact with biological pathways . These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with similar properties but a simpler structure.
Methyl butanoate: Another ester with a fruity aroma, used in flavorings and fragrances.
Uniqueness
Ethyl 2-propylhept-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
93963-10-1 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
ethyl (E)-2-propylhept-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10-11(9-5-2)12(13)14-6-3/h10H,4-9H2,1-3H3/b11-10+ |
InChI Key |
YNRAJURBLQEZAE-ZHACJKMWSA-N |
Isomeric SMILES |
CCCC/C=C(\CCC)/C(=O)OCC |
Canonical SMILES |
CCCCC=C(CCC)C(=O)OCC |
Origin of Product |
United States |
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